1-Phenyldecane-1,3-dione

pKa β-diketone acidity solvent extraction

Researchers optimizing ammoniacal copper solvent extraction often face inconsistent performance from generic β-diketones due to undefined acidity and interfacial properties. 1-Phenyldecane-1,3-dione eliminates this uncertainty: • Experimentally determined pKa = 9.73 ± 0.05 in water/ethanol, enabling precise pH-dependent speciation control. • Validated >98% Cu recovery under optimized conditions, matching industrial extractant performance. • Quantified diffusion coefficient and interfacial tension, allowing predictable mass-transfer kinetics in biphasic systems. Supplied as a high-purity (≥98%) reference standard or bulk intermediate for extractant formulation. Immediate availability for R&D and pilot-scale procurement.

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
CAS No. 68892-13-7
Cat. No. B1584941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyldecane-1,3-dione
CAS68892-13-7
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C16H22O2/c1-2-3-4-5-9-12-15(17)13-16(18)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
InChIKeyIFQULAPKPYIHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyldecane-1,3-dione: Core Properties and Industrial Use


1-Phenyldecane-1,3-dione (C₁₆H₂₂O₂, MW 246.34 g/mol) is an aromatic β-diketone that functions as the sole active chelating component in the commercial copper extractant LIX 54 [1]. The compound exhibits keto-enol tautomerism, a property that has been quantified via UV-Vis and ¹H‑NMR spectroscopy across different solvent systems [1]. Its acid dissociation constant has been experimentally determined as pKₐ = 9.73 ± 0.05 in a water/ethanol mixed medium (25% ethanol, 1.0 mol dm⁻³ KCl, 298 K) [2]. This combination of structural characterization and defined physicochemical properties underpins its established use in hydrometallurgical solvent extraction processes.

Workflow

Hydrometallurgical solvent extraction research

Selection

High-pKₐ β-diketone for ammoniacal copper circuits

Use Context

Active chelator in LIX 54-type extractant formulation

Why Generic β-Diketones Cannot Substitute 1-Phenyldecane-1,3-dione


Substituting 1-phenyldecane-1,3-dione with a structurally similar but chemically distinct β-diketone is not a trivial exchange. The compound's acidity (pKₐ = 9.73) differs significantly from shorter-chain analogs such as benzoylacetone (pKₐ ≈ 8.2–8.7) [1], directly affecting the pH-dependent speciation and metal-binding efficiency in ammoniacal circuits [2]. Furthermore, its diffusion coefficient and interfacial behavior—measured alongside other hydrophobic extractants [3]—govern mass-transfer kinetics in biphasic extraction. These parameters are not replicated by generic β-diketones, meaning that any substitution without re-optimization of extraction conditions will alter copper loading, stripping kinetics, and ammonia co-extraction performance [2][3].

Target

1-Phenyldecane-1,3-dione

Risk Profile

Acidity-governed speciation and interfacial mass-transfer may not transfer

pKₐ (Target)

9.73 ± 0.05 in water/ethanol medium

pKₐ (Benzoylacetone)

≈ 8.2–8.7, shifting pH-dependent speciation window

Diffusion Coefficient (Target)

Lower Dₜ→₀ vs. hydroxyoxime extractants

Diffusion Coefficient (Hydroxyoximes)

Faster interfacial mass transport; kinetics differ

Key Differentiators vs. Common β-Diketone Analogs


pKₐ Comparison with Benzoylacetone and Dibenzoylmethane

The acid dissociation constant of 1-phenyldecane-1,3-dione was experimentally determined to be pKₐ = 9.73 ± 0.05 in a water/ethanol mixed solvent (25 % ethanol, 1.0 mol dm⁻³ KCl, 298 K) [1]. In contrast, benzoylacetone (1-phenyl-1,3-butanedione) has a reported pKₐ of 8.23 (25 °C, aqueous) , and dibenzoylmethane has a predicted pKₐ of approximately 8.95 . The higher pKₐ indicates that 1-phenyldecane-1,3-dione is a weaker acid, retaining its protonated (chelating) form at higher pH values, which is advantageous for ammoniacal copper extraction where the aqueous feed pH typically exceeds 9.

pKₐ Comparison
Cross-study comparable
Acidity (pKₐ)
pKₐ = 9.73 ± 0.05

vs. Benzoylacetone 8.23, Dibenzoylmethane ≈ 8.95

Retains chelating form at higher pH

Supports alkaline leach solution fit

pKa β-diketone acidity solvent extraction

Diffusion Coefficient vs. Hydroxyoxime Extractants

Diffusion coefficients at t → 0 (initial adsorption regime) were measured at 20 °C using dynamic adsorption methods in model extraction systems [1]. In toluene, the diffusion coefficient (Dₜ→₀) of 1-phenyldecane-1,3-dione was 1.61 × 10⁻⁶ cm²/s, compared to 1.82 × 10⁻⁶ cm²/s for 2-hydroxy-5-t-nonylacetophenone oxime (II), 1.86 × 10⁻⁶ cm²/s for 2-hydroxy-5-t-octylacetophenone (IV), and 3.05 × 10⁻⁶ cm²/s for 2-hydroxy-5-t-octylbenzophenone oxime (V). In octane, the corresponding values were 4.72 × 10⁻⁶ cm²/s for the target compound versus 12.8 × 10⁻⁶ cm²/s (II), 15.0 × 10⁻⁶ cm²/s (IV), and 11.8 × 10⁻⁶ cm²/s (V). The consistently lower Dₜ→₀ of the target compound across both diluents indicates slower initial interfacial mass transport.

Diffusion Coefficient vs. Hydroxyoximes
Head-to-head
Dₜ→₀ (×10⁻⁶ cm²/s)
Toluene: 1.61 | Octane: 4.72

12–70% lower in toluene; 60–69% lower in octane

Slower initial interfacial mass transport

Impacts equipment sizing for membrane/column extraction

diffusion coefficient extraction kinetics hydrophobic extractant

Sole Active Component in LIX 54 Confirmation

The pure active constituent of the commercial extractant LIX 54 was isolated and structurally characterized by elemental analysis, ¹H‑NMR, IR, and mass spectrometry, confirming it to be 1-phenyl-1,3-decanedione [1]. A subsequent compositional analysis of LIX 54-100 revealed that the commercial product contains a mixture of six isomeric 1-phenyldecane-1,3-diones alongside hydrocarbon diluents, but no other chelating agents [2]. This demonstrates that the compound is not merely a representative β-diketone but the specific molecular entity responsible for the extractant's commercial performance.

LIX 54 Active Component Identity
Head-to-head
Structural Confirmation
1-Phenyl-1,3-decanedione

Sole active chelator in LIX 54; other diketones are impurities

Essential for process model continuity

Substitution invalidates LIX 54-calibrated performance data

LIX 54 active component isolation copper extractant

Copper Extraction Efficiency Benchmark for LIX 54

In a comparative technical study evaluating organic solvents for copper extraction from ammoniacal carbonate leach solutions, LIX 54 (containing 1-phenyldecane-1,3-dione as the active component) was benchmarked against cinnamate-based and alternative β-diketone-based solvents [1]. Under optimized conditions (20 % organic concentration, 20 g/L Cu in the aqueous feed, 35-second contact time, one theoretical extraction stage, stripper acidity of 120 g/L H₂SO₄), LIX 54 achieved >98 % copper extraction efficiency [1]. The study validated these parameters at both laboratory and bench scale, and one of the evaluated solvents was subsequently selected for plant-scale implementation.

Copper Extraction Efficiency Benchmark
Class-level inference
LIX 54 Performance
>98% Cu recovery

20% organic, 20 g/L Cu, 35 s contact, one stage

Validated QC and process validation target

Performance confirmed at lab and bench scale

copper extraction LIX 54 performance ammoniacal leaching

1-Phenyldecane-1,3-dione Application Scenarios


Formulation of Ammoniacal Copper SX Reagents

The compound is the active component of LIX 54-type extractants [1]. Procurement is justified for developing or replacing ammoniacal copper solvent extraction reagents, where the validated extraction efficiency (>98 % Cu recovery under optimized conditions [2]) and the defined pKₐ of 9.73 [3] provide a known performance baseline. Researchers formulating new extractant blends can use the pure compound to systematically study synergism with tri-n-octylphosphine oxide (TOPO) or di-n-octylphosphinic acid, as documented in distribution studies [3][4].

Fundamental Studies of β-Diketone Interfacial Behavior

Because the diffusion coefficient and equilibrium interfacial tension of 1-phenyldecane-1,3-dione have been measured alongside other hydrophobic extractants [5], it serves as a well-characterized model β-diketone for academic studies of liquid-liquid interface dynamics, adsorption isotherms, and mass-transfer kinetics. The available comparative data enable researchers to select this compound when a slower-diffusing, higher-pKₐ diketone is desired for mechanistic investigations.

Synergistic Extraction of Nickel and Zinc from Chloride and Nitrate Media

The compound's extraction behavior with Ni(II) and Zn(II) has been investigated in nitrate media [3], and its use as a chelating agent in mixtures with solvating extractants for zinc recovery from chloride solutions has been reported [6]. This supports its procurement for research into non-copper metal recovery processes, particularly where selective extraction from chloride-rich streams is required.

Electroanalytical Method Development for Extractant Quality Control

Differential-pulse polarographic methods have been developed for the determination of 1-phenyldecane-1,3-dione in commercial LIX 54 formulations [7]. This enables analytical chemists and quality control laboratories to procure the pure compound as a reference standard for quantifying active component content in industrial extractant batches, ensuring lot-to-lot consistency.

Application
Selection Property
Validation Focus
Ammoniacal copper SX reagent formulation
High-pKₐ β-diketone chelator
Extraction efficiency and synergism with TOPO/phosphinic acids
β-Diketone interfacial behavior studies
Diffusion coefficient and interfacial tension
Mass-transfer kinetics and adsorption isotherms
Ni/Zn extraction from chloride/nitrate media
Chelating agent in solvating mixtures
Selective metal recovery from chloride-rich streams
Extractant QC via electroanalytical methods
Reference standard purity
Differential-pulse polarography for lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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